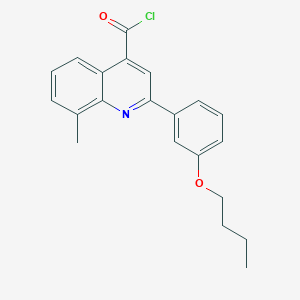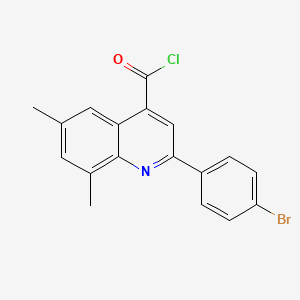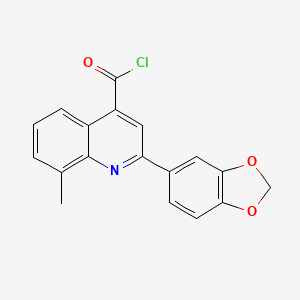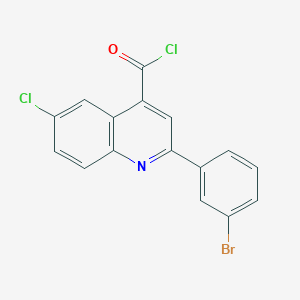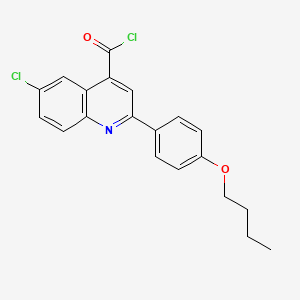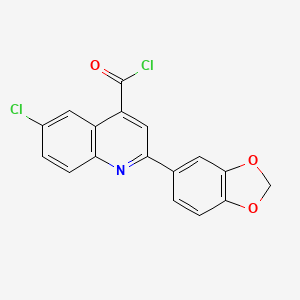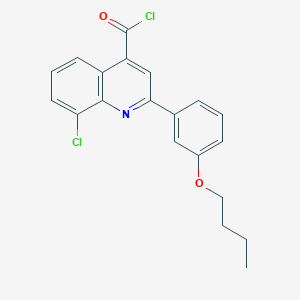
3-Azetidinyl 2,2,2-trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azetidinyl 2,2,2-trichloroacetate, commonly known as ATA or azetidinyl trichloroacetate, is a heterocyclic organic compound with diverse applications in scientific research. It has a molecular formula of C5H6Cl3NO2 and a molecular weight of 218.46 g/mol .
Synthesis Analysis
Azetidines, the core structure of ATA, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis
The molecular structure of ATA consists of a four-membered azetidine ring attached to a trichloroacetate group . The presence of the nitrogen atom in the azetidine ring and the three chlorine atoms in the trichloroacetate group contribute to the compound’s reactivity .科学的研究の応用
Chemical Reactions and Synthesis
3-Azetidinyl 2,2,2-trichloroacetate has been explored for its role in various chemical reactions and synthesis processes. For instance, it has been used in decarboxylation reactions, particularly in the formation of 3, 3-dichloro-2-azetidinone via the reaction of trichloroacetic anhydride with Schiff bases (Sekiya & Morimoto, 1975). This reaction is significant for its yield and the process it involves, including the formation of carbon dioxide and carbon tetrachloride.
Antimicrobial and Antitubercular Activities
Notably, 3-Azetidinyl 2,2,2-trichloroacetate derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for these activities. Some of these compounds exhibited promising antimicrobial activity and comparable antitubercular activity to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Biological Activity and Inhibitors
In the realm of biological activities, 3-Azetidinyl 2,2,2-trichloroacetate derivatives have been studied as potential blood cholesterol inhibitors. A specific study synthesized and characterized 3-(4-chlorophenyl) bicyclic azetidin-2-one and investigated its biological activity as a cholesterol inhibitor in laboratory animals (Salman & Magtoof, 2019).
Antibacterial Agents
A series of 7-azetidinylquinolones containing the 3-Azetidinyl moiety have been prepared and evaluated for antibacterial activity. These studies focus on the effects of chirality on potency and in vivo efficacy, demonstrating the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Antidepressant and Nootropic Agents
In the field of neuroscience, Schiff's bases and 2-azetidinones derived from 3-Azetidinyl 2,2,2-trichloroacetate have been synthesized and evaluated as potential antidepressant and nootropic agents. Some derivatives showed significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).
将来の方向性
Azetidines, the core structure of ATA, have seen remarkable advances in their chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions . This includes the development of new methods of synthesis, reaction types used for functionalization of azetidines, and their use as motifs in drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
azetidin-3-yl 2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXCJMDIIVUGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

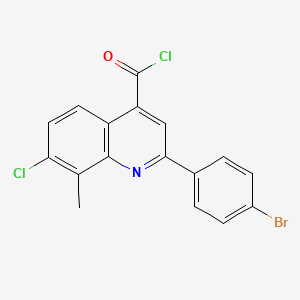
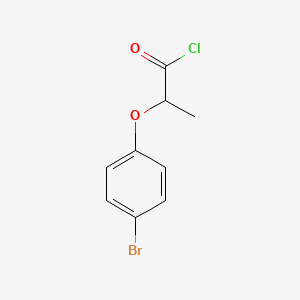
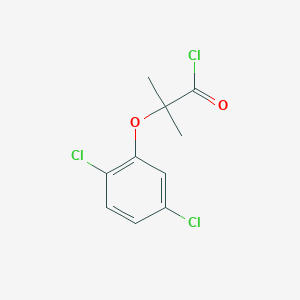
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
